molecular formula C15H23BrOSi B1344736 (5-bromo-2,3-dihydro-1H-inden-1-yloxy)(tert-butyl)dimethylsilane

(5-bromo-2,3-dihydro-1H-inden-1-yloxy)(tert-butyl)dimethylsilane

Cat. No.: B1344736
M. Wt: 327.33 g/mol
InChI Key: XWKDSLSWTQSOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-2,3-dihydro-1H-inden-1-yloxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C15H23BrOSi and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23BrOSi

Molecular Weight

327.33 g/mol

IUPAC Name

(5-bromo-2,3-dihydro-1H-inden-1-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H23BrOSi/c1-15(2,3)18(4,5)17-14-9-6-11-10-12(16)7-8-13(11)14/h7-8,10,14H,6,9H2,1-5H3

InChI Key

XWKDSLSWTQSOIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromoindan-1-ol (4.00 g, 18.8 mmol) in N,N-dimethylformamide (25.00 mL) were added triethylamine (5.23 mL, 37.5 mmol), tert-butyldimethylsilyl chloride (4.244 g, 28.16 mmol) and 4-dimethylaminopyridine (115 mg, 0.939 mmol) at room temperature. The reaction mixture was stirred at room temperature for 3 h. The mixture was diluted with ether (100 mL) and quenched with water. The aqueous phase was extracted with ether (4×40 mL). The combined extracts were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. Chromatography on silica gel with 5% EtOAc/hexane afforded the desired product (6.05 g, 98%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step One
Quantity
4.244 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2,3-dihydro-1H-inden-1-ol (1 g, 4.69 mmol), triethylamine (1.44 mL, 10.3 mmol) and dimethylaminopyridine (0.12 g, 0.94 mmol) in DCM (20 mL) at 0° C. was added TBSCl (1.56 g, 5.16 mmol). The reaction mixture was allowed to reach room temperature overnight, and then was quenched with a saturated solution of sodium bicarbonate (20 mL). The phases were separated and the aqueous layer was extracted twice with DCM (2×20 mL). The organics layers were combined, washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude material was purified on silica eluting with Et2O and pentane to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.